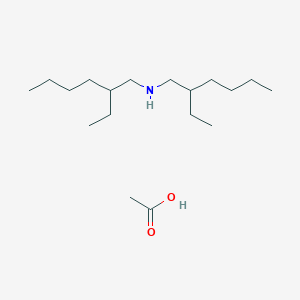
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves several steps, including cyclization reactions and functional group modifications. For example, a common method for synthesizing benzofuran derivatives involves the use of vanillin as a starting material, followed by cyclization using reagents like trimethylsilyl diazomethane and mercury acetate . Specific synthetic routes for 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid would involve similar cyclization and functionalization steps.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid synthesis of complex benzofuran compounds with fewer side reactions and higher purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Used for its antimicrobial properties.
Uniqueness
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and hydroxyl groups allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
53725-21-6 |
|---|---|
Fórmula molecular |
C14H12O6 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
5,7-diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-5-8-4-9(6(2)15)11(17)10(7(3)16)13(8)20-12(5)14(18)19/h4,17H,1-3H3,(H,18,19) |
Clave InChI |
KFAOPAKOXCBWFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C(=C(C=C12)C(=O)C)O)C(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




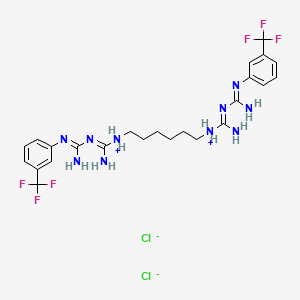
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
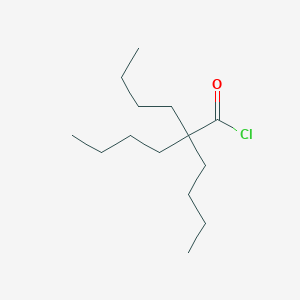
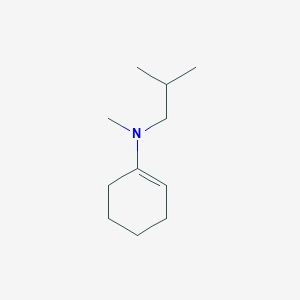
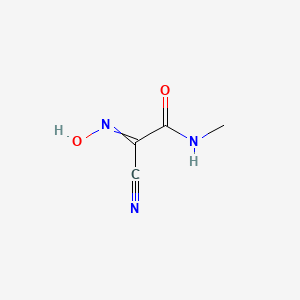
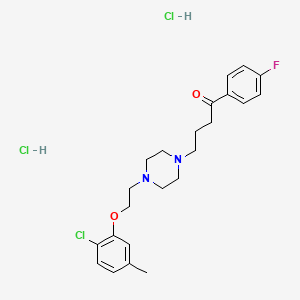
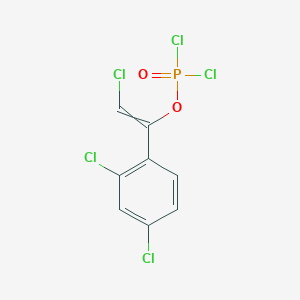
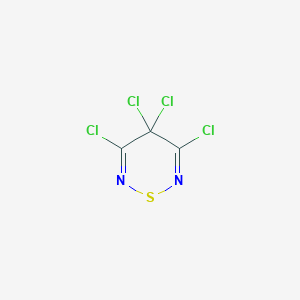
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

